molecular formula C22H31N3O3 B6134223 N-cyclopropyl-3-{1-[4-(4-morpholinyl)benzoyl]-3-piperidinyl}propanamide

N-cyclopropyl-3-{1-[4-(4-morpholinyl)benzoyl]-3-piperidinyl}propanamide

Cat. No. B6134223
M. Wt: 385.5 g/mol
InChI Key: WVEXPQDTRCBUGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopropyl-3-{1-[4-(4-morpholinyl)benzoyl]-3-piperidinyl}propanamide is a chemical compound that has been extensively studied for its pharmacological properties. It belongs to the class of piperidine-based compounds and is known to have a wide range of biological activities.

Scientific Research Applications

N-cyclopropyl-3-{1-[4-(4-morpholinyl)benzoyl]-3-piperidinyl}propanamide is widely studied for its potential therapeutic applications. It has been shown to have antipsychotic, antidepressant, and anxiolytic effects in animal models. It has also been studied for its potential use in the treatment of cognitive impairment associated with Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3-{1-[4-(4-morpholinyl)benzoyl]-3-piperidinyl}propanamide is not fully understood. However, it is believed to act as a selective antagonist of the dopamine D2 receptor and the serotonin 5-HT2A receptor. This dual mechanism of action is thought to contribute to its antipsychotic and antidepressant effects. It has also been shown to increase the release of acetylcholine in the prefrontal cortex, which may contribute to its cognitive-enhancing effects.
Biochemical and Physiological Effects:
N-cyclopropyl-3-{1-[4-(4-morpholinyl)benzoyl]-3-piperidinyl}propanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine, serotonin, and norepinephrine, in various regions of the brain. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. Additionally, this compound has been shown to have anti-inflammatory and analgesic effects, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-cyclopropyl-3-{1-[4-(4-morpholinyl)benzoyl]-3-piperidinyl}propanamide is its selectivity for the dopamine D2 receptor and the serotonin 5-HT2A receptor. This selectivity makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-cyclopropyl-3-{1-[4-(4-morpholinyl)benzoyl]-3-piperidinyl}propanamide. One area of interest is its potential use in the treatment of cognitive impairment associated with Alzheimer's disease. Another area of interest is its potential use in the treatment of chronic pain. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various psychiatric and neurological disorders.

Synthesis Methods

The synthesis of N-cyclopropyl-3-{1-[4-(4-morpholinyl)benzoyl]-3-piperidinyl}propanamide involves a multi-step process that includes the reaction of 4-(4-morpholinyl)benzoyl chloride with piperidine, followed by the reaction of the resulting product with cyclopropylamine. The final step involves the reaction of the intermediate product with propanoyl chloride. The synthesis of this compound is complex and requires careful monitoring of reaction conditions to achieve high yields.

properties

IUPAC Name

N-cyclopropyl-3-[1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O3/c26-21(23-19-6-7-19)10-3-17-2-1-11-25(16-17)22(27)18-4-8-20(9-5-18)24-12-14-28-15-13-24/h4-5,8-9,17,19H,1-3,6-7,10-16H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEXPQDTRCBUGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)N3CCOCC3)CCC(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-3-[1-(4-morpholin-4-ylbenzoyl)piperidin-3-yl]propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.